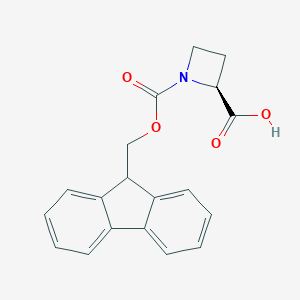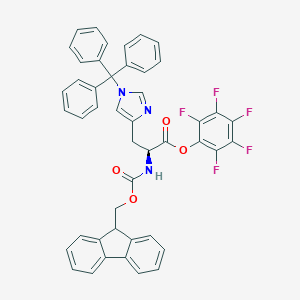
Fmoc-His(Trt)-OPfp
Overview
Description
Fmoc-His(Trt)-OPfp: , also known as 9-fluorenylmethoxycarbonyl-N-im-trityl-L-histidine pentafluorophenyl ester, is a derivative of histidine used in peptide synthesis. This compound is particularly valuable in the field of solid-phase peptide synthesis due to its stability and efficiency in coupling reactions. The presence of the 9-fluorenylmethoxycarbonyl group provides protection to the amino group, while the trityl group protects the imidazole side chain of histidine. The pentafluorophenyl ester is a highly reactive leaving group, facilitating the coupling process.
Mechanism of Action
Target of Action
Fmoc-His(Trt)-OPfp is primarily used as a building block in solid-phase peptide synthesis (SPPS) .
Mode of Action
The compound this compound is a protected form of the amino acid histidine. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group, and the Trt (trityl) group protects the imidazole side chain of histidine . These protecting groups prevent unwanted side reactions during peptide synthesis . The Fmoc group is removed under basic conditions, allowing the free amino group to participate in peptide bond formation . The Trt group is stable under these conditions but can be removed later with a cocktail of cleavage reagents .
Biochemical Pathways
As a building block in peptide synthesis, this compound is involved in the formation of peptide bonds, which are the primary links between amino acids in a peptide or protein . The exact biochemical pathways affected would depend on the specific peptide being synthesized.
Pharmacokinetics
The pharmacokinetics of this compound would be largely determined by the properties of the final peptide product, as the Fmoc and Trt protecting groups are typically removed during the final stages of peptide synthesis
Result of Action
The primary result of the action of this compound is the successful incorporation of the histidine amino acid into a growing peptide chain with minimal racemization and side reactions . The specific molecular and cellular effects would depend on the biological activity of the final peptide product.
Action Environment
The action of this compound is highly dependent on the conditions of the peptide synthesis process . Factors such as the pH, temperature, and solvent used can significantly influence the efficiency of Fmoc deprotection and peptide bond formation . Additionally, the stability of this compound can be affected by storage conditions, with optimal stability observed at temperatures of 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(Trt)-OPfp typically involves the following steps:
Protection of Histidine: The amino group of histidine is protected using the 9-fluorenylmethoxycarbonyl group, and the imidazole side chain is protected with the trityl group.
Activation: The carboxyl group of the protected histidine is activated using pentafluorophenyl ester. This is achieved by reacting the protected histidine with pentafluorophenol in the presence of a coupling reagent such as dicyclohexylcarbodiimide.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of histidine are protected using 9-fluorenylmethoxycarbonyl chloride and trityl chloride.
Activation and Purification: The protected histidine is then activated with pentafluorophenol and purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Coupling Reactions: Fmoc-His(Trt)-OPfp is primarily used in coupling reactions during peptide synthesis. The pentafluorophenyl ester reacts with the amino group of another amino acid or peptide, forming a peptide bond.
Deprotection Reactions: The 9-fluorenylmethoxycarbonyl and trityl groups can be removed under specific conditions to yield the free histidine residue.
Common Reagents and Conditions:
Coupling Reagents: Dicyclohexylcarbodiimide, hydroxybenzotriazole, and N,N-diisopropylethylamine are commonly used in the coupling reactions.
Deprotection Conditions: The 9-fluorenylmethoxycarbonyl group is typically removed using piperidine, while the trityl group is removed using trifluoroacetic acid.
Major Products:
Peptides: The primary products of reactions involving this compound are peptides with histidine residues incorporated at specific positions.
By-products: Common by-products include pentafluorophenol and the deprotected histidine derivatives.
Scientific Research Applications
Chemistry: Fmoc-His(Trt)-OPfp is widely used in the synthesis of peptides and proteins. It is a crucial building block in solid-phase peptide synthesis, enabling the efficient and selective incorporation of histidine residues.
Biology and Medicine: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. In medicine, these peptides are used in the development of peptide-based drugs and therapeutic agents.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials for various applications.
Comparison with Similar Compounds
Fmoc-His(Trt)-OH: This compound is similar to Fmoc-His(Trt)-OPfp but lacks the pentafluorophenyl ester group. It is used in peptide synthesis but requires additional activation steps.
Fmoc-His(MBom)-OH: This compound has a different protecting group for the imidazole side chain and is used in specific peptide synthesis applications.
Fmoc-D-His(Trt)-OH: This is the D-isomer of Fmoc-His(Trt)-OH and is used in the synthesis of peptides with D-amino acids.
Uniqueness: this compound is unique due to the presence of the pentafluorophenyl ester group, which enhances its reactivity in coupling reactions. This makes it particularly valuable in solid-phase peptide synthesis, where efficient and selective coupling is essential.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H32F5N3O4/c47-38-39(48)41(50)43(42(51)40(38)49)58-44(55)37(53-45(56)57-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-54(27-52-31)46(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,53,56)/t37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYCFWPYIFVBLO-QNGWXLTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H32F5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553445 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-L-histidinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109434-24-4 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-L-histidinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


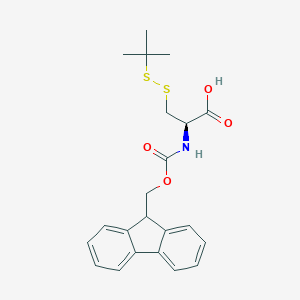
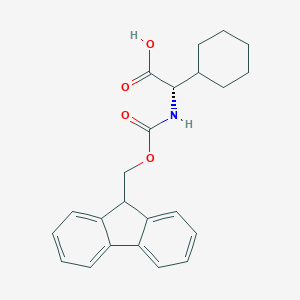
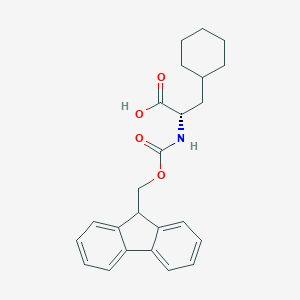
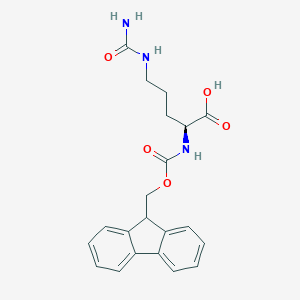
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)

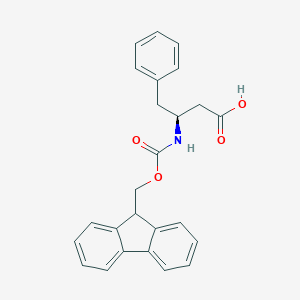
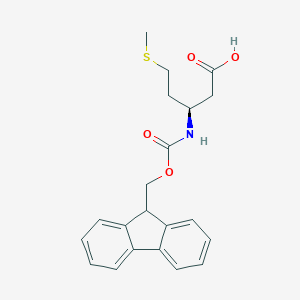
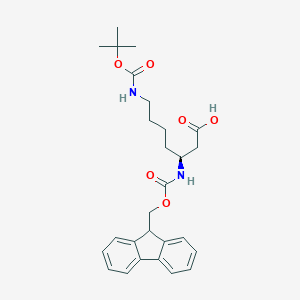
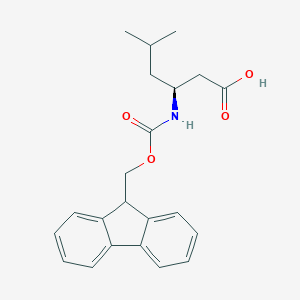
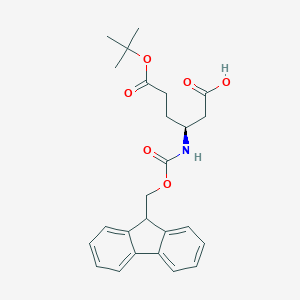
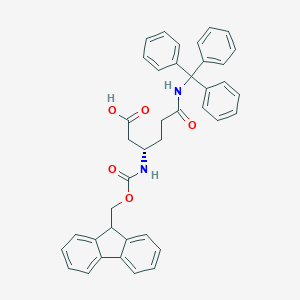
![(3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[tri(phenyl)methylamino]pentanoic acid](/img/structure/B557523.png)
